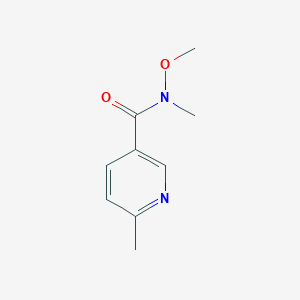

N-Methoxy-N,6-dimethylnicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N,6-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7-4-5-8(6-10-7)9(12)11(2)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAXSTPYTWGTPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463667 | |

| Record name | N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221615-71-0 | |

| Record name | N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Methoxy-N,6-dimethylnicotinamide: Synthesis, Characterization, and Research Applications

This technical guide provides a comprehensive overview of N-Methoxy-N,6-dimethylnicotinamide, a specialized chemical intermediate with significant potential in drug discovery and organic synthesis. Addressed to researchers, medicinal chemists, and drug development professionals, this document delineates the molecule's fundamental properties, outlines a robust synthetic pathway, and explores its prospective applications based on the established bioactivity of related nicotinamide derivatives.

Core Molecular Profile

This compound is a derivative of nicotinic acid (Vitamin B3), distinguished by a Weinreb amide functionality and a methyl group at the 6-position of the pyridine ring. This specific substitution pattern offers a unique combination of chemical reactivity and steric and electronic properties that make it a valuable building block in medicinal chemistry.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These properties are crucial for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1][2] |

| CAS Number | 221615-71-0 | [1] |

| IUPAC Name | N-methoxy-N,6-dimethylpyridine-3-carboxamide | N/A |

| Canonical SMILES | CN(C(=O)c1ccc(nc1C)C)OC | N/A |

| Polar Surface Area (PSA) | 42.43 Ų | [1] |

| LogP (calculated) | 1.02 | [1] |

Strategic Synthesis via Weinreb Amidation

The synthesis of this compound is most effectively achieved through the formation of a Weinreb-Nahm amide, a cornerstone reaction in organic chemistry for the preparation of ketones and aldehydes from carboxylic acids.[3][4] This methodology is particularly advantageous as it prevents the over-addition of organometallic reagents, a common issue with other acyl compounds.[3] The logical starting material for this synthesis is the commercially available 6-Methylnicotinic acid.[5]

Rationale for Synthetic Approach

The chosen two-step synthetic pathway is predicated on established and reliable chemical transformations:

-

Activation of the Carboxylic Acid : The initial step involves converting the carboxylic acid of 6-methylnicotinic acid into a more reactive species, typically an acid chloride. This is a standard and high-yielding procedure that prepares the substrate for nucleophilic attack.

-

Formation of the Weinreb-Nahm Amide : The activated acid chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride. The resulting N-methoxy-N-methylamide is stable enough to be isolated and purified, yet reactive enough for subsequent transformations. This stability is attributed to the formation of a stable chelated intermediate upon nucleophilic addition.[6][7]

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic route from 6-methylnicotinic acid to this compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of 6-Methylnicotinoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methylnicotinic acid (1.0 eq).

-

Under a fume hood, slowly add thionyl chloride (SOCl₂, 2.0 eq).

-

Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 6-methylnicotinoyl chloride, often a solid or viscous oil, can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add pyridine (2.2 eq) to the solution to neutralize the hydrochloride and liberate the free amine.

-

Dissolve the crude 6-methylnicotinoyl chloride from Step 1 in anhydrous DCM.

-

Add the acid chloride solution dropwise to the cold amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, two distinct methyl singlets (one on the ring and one on the amide nitrogen), and a methoxy singlet. |

| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons of the pyridine ring, and the carbons of the three methyl groups. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the exact mass of the compound (180.090 g/mol ).[1] Fragmentation patterns can further confirm the structure. |

| Infrared (IR) Spectroscopy | A characteristic strong absorption band for the amide carbonyl (C=O) stretch, typically around 1650-1680 cm⁻¹. |

Potential Applications in Drug Discovery and Development

While specific biological data for this compound is not extensively published, the broader class of nicotinamide derivatives has shown significant promise in various therapeutic areas.[8][9][10][11] This provides a strong rationale for investigating the biological activity of this particular compound.

Antifungal Drug Development

Numerous nicotinamide derivatives have been identified as potent inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain of fungi.[9][10] Inhibition of SDH disrupts fungal respiration, leading to cell death. The structural features of this compound make it a candidate for screening as a novel SDH inhibitor.

The following diagram illustrates the proposed mechanism of action for a nicotinamide-based SDH inhibitor.

Caption: Proposed mechanism of action for nicotinamide derivatives as SDH inhibitors.

Oncology Research

Nicotinamide and its derivatives are precursors to nicotinamide adenine dinucleotide (NAD⁺), a critical coenzyme in cellular redox reactions and a substrate for enzymes like PARPs and sirtuins, which are involved in DNA repair, cell signaling, and apoptosis. The modulation of these pathways is a key strategy in cancer therapy. Substituted nicotinamides can be investigated for their potential to selectively influence these pathways in cancer cells.

Protocol for In Vitro Antifungal Assay

To evaluate the potential of this compound as an antifungal agent, a standard in vitro assay can be performed.

-

Fungal Strains : Select a panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

-

Culture Preparation : Grow the fungal strains in appropriate liquid media to obtain a standardized inoculum.

-

Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Microdilution Assay : In a 96-well microplate, add the fungal inoculum to wells containing the serially diluted compound. Include positive (a known antifungal drug) and negative (solvent only) controls.

-

Incubation : Incubate the plates at an appropriate temperature for 24-48 hours.

-

Endpoint Reading : Determine the minimum inhibitory concentration (MIC), the lowest concentration of the compound that visibly inhibits fungal growth. This can be assessed visually or by measuring absorbance.

Conclusion

This compound is a synthetically accessible Weinreb amide with considerable potential as a versatile intermediate in organic synthesis and as a candidate for biological screening. Its core properties are well-defined, and a reliable synthetic route can be established based on fundamental organic chemistry principles. The demonstrated bioactivities of related nicotinamide derivatives, particularly as antifungal agents, provide a strong impetus for the further investigation of this compound in drug discovery programs. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this compound.

References

-

Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. National Institutes of Health. Available at: [Link]

-

Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. PubMed. Available at: [Link]

-

Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PubMed. Available at: [Link]

-

Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. ACS Publications. Available at: [Link]

-

Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Asian Journal of Chemistry. Available at: [Link]

-

Weinreb ketone synthesis. Wikipedia. Available at: [Link]

-

Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. National Institutes of Health. Available at: [Link]

-

N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE. Chemsrc. Available at: [Link]

-

Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Available at: [Link]

-

6-Methylnicotinic acid. Chemsrc. Available at: [Link]

-

1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001406). Human Metabolome Database. Available at: [Link]

-

Weinreb (ketone synthesis). Química Organica.org. Available at: [Link]

-

A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. ResearchGate. Available at: [Link]

-

Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. Available at: [Link]

- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.

-

6-Methoxy-N,2-dimethylnicotinamide. PubChem. Available at: [Link]

-

N,N-Dimethylnicotinamide. PubChem. Available at: [Link]

Sources

- 1. N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE | CAS#:221615-71-0 | Chemsrc [chemsrc.com]

- 2. 6-Methoxy-N,2-dimethylnicotinamide | C9H12N2O2 | CID 69187111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. Weinreb (ketone synthesis) [quimicaorganica.org]

- 5. 6-Methylnicotinic acid | CAS#:3222-47-7 | Chemsrc [chemsrc.com]

- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to N-Methoxy-N,6-dimethylnicotinamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxy-N,6-dimethylnicotinamide, a member of the Weinreb amide family, is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the N-methoxy-N-methylamide moiety, allow for controlled and selective chemical transformations, making it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of this compound, along with insights into its potential applications in pharmaceutical research.

The core of this molecule is the pyridine ring, a common scaffold in many biologically active compounds. The presence of a methyl group at the 6-position and the Weinreb amide functionality at the 3-position provides distinct points for chemical modification, enabling the exploration of diverse chemical space in drug development programs. This document serves as a technical resource for researchers, offering detailed methodologies and characterization data to facilitate the use of this compound in their scientific endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 221615-71-0 | |

| Molecular Formula | C₉H₁₂N₂O₂ | |

| Molecular Weight | 180.20 g/mol | |

| IUPAC Name | N-methoxy-N,6-dimethylpyridine-3-carboxamide | |

| Appearance | Yellow oil | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Weinreb amide formation reaction, a reliable method for the preparation of ketones and aldehydes from carboxylic acids.[2][3] The general strategy involves the conversion of a carboxylic acid to a more reactive acyl donor, which then reacts with N,O-dimethylhydroxylamine.

A plausible and documented synthetic pathway for this compound starts from the commercially available 6-methylnicotinic acid.[1] The carboxylic acid is first activated, commonly by conversion to its acyl chloride, and then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound, based on established procedures for Weinreb amide formation.[1][4]

Materials:

-

6-Methylnicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

Step 1: Formation of 6-Methylnicotinoyl Chloride

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 6-methylnicotinic acid.

-

Add an excess of thionyl chloride (e.g., 5-10 equivalents) to the flask.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and/or TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 6-methylnicotinoyl chloride is typically used in the next step without further purification.

Alternative for Step 1 using Oxalyl Chloride:

-

Suspend 6-methylnicotinic acid in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

-

Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.5-2.0 equivalents) dropwise to the suspension.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the reaction is complete.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride.

Step 2: Formation of this compound

-

Dissolve the crude 6-methylnicotinoyl chloride in anhydrous dichloromethane (DCM).

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1-1.5 equivalents) and triethylamine (2.2-3.0 equivalents) in anhydrous DCM.

-

Cool the acyl chloride solution to 0 °C in an ice bath.

-

Slowly add the N,O-dimethylhydroxylamine hydrochloride/triethylamine solution to the acyl chloride solution dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, or until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound as a yellow oil.[1]

Characterization and Analytical Data

Thorough characterization of this compound is essential to confirm its identity, purity, and structure. The following section details the expected analytical data based on available literature and spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.70 (s, 1H), 7.79 (dd, J = 8.1, 2.2 Hz, 1H), 7.07 (d, J = 8.1 Hz, 1H), 3.55 (s, 3H), 3.35 (s, 3H), 2.55 (s, 3H).[1]

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 168-172 |

| Pyridine C2 | ~150 |

| Pyridine C6 | ~158 |

| Pyridine C4 | ~136 |

| Pyridine C5 | ~123 |

| Pyridine C3 | ~130 |

| N-CH₃ | ~34 |

| O-CH₃ | ~61 |

| 6-CH₃ | ~24 |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Amide) | 1650-1680 | Strong, sharp absorption |

| C-N Stretch | 1350-1450 | Medium to strong absorption |

| C-O Stretch | 1000-1100 | Medium to strong absorption |

| Aromatic C=C Stretch | 1400-1600 | Multiple medium to weak absorptions |

| Aromatic C-H Stretch | 3000-3100 | Weak to medium absorptions |

| Aliphatic C-H Stretch | 2850-3000 | Medium absorptions |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): m/z = 180.09

-

Key Fragmentation Peaks: Fragments corresponding to the loss of the methoxy group (-OCH₃), the N-methyl group (-CH₃), and cleavage of the amide bond are expected.

Potential Applications in Drug Discovery and Development

This compound, as a Weinreb amide, is a valuable intermediate in the synthesis of ketones. This functionality is particularly useful in drug discovery for several reasons:

-

Controlled Ketone Synthesis: The Weinreb amide allows for the addition of a single equivalent of an organometallic reagent (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which upon workup yields a ketone without the common side reaction of over-addition to form a tertiary alcohol.[3] This provides a high-yielding and predictable route to a wide variety of ketones.

-

Scaffold for Library Synthesis: The pyridine core of this compound is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to easily introduce diverse substituents at the carbonyl carbon via the Weinreb amide functionality makes this compound an excellent starting point for the synthesis of compound libraries for high-throughput screening.

-

Precursor to Biologically Active Molecules: Nicotinamide derivatives are known to exhibit a wide range of biological activities. This compound can serve as a precursor to novel nicotinamide analogues with potential therapeutic applications in areas such as oncology, neurodegenerative diseases, and inflammatory disorders. For instance, related nicotinamide-based compounds have been investigated as inhibitors of various enzymes and as modulators of cellular signaling pathways.

Conclusion

This compound is a synthetically valuable compound with significant potential in the field of drug discovery and development. This technical guide has provided a comprehensive overview of its chemical structure, a detailed protocol for its synthesis via the Weinreb amide methodology, and its key characterization data. The ability to efficiently and selectively synthesize ketones from this intermediate makes it a powerful tool for medicinal chemists. Further exploration of the chemical space accessible from this compound is likely to yield novel compounds with interesting biological properties, contributing to the advancement of therapeutic research.

References

-

Chemsrc. N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE | CAS#:221615-71-0. [Link]

- Preston, S., Jabbar, A., et al. Structure-Activity Relationship Studies of Tolfenpyrad Reveal Subnanomolar Inhibitors of Haemonchus contortus Development. Journal of Medicinal Chemistry, 2018.

-

PubChem. 6-Methoxy-N,2-dimethylnicotinamide. [Link]

-

Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). 2020, 36(2). [Link]

-

Wikipedia. Weinreb ketone synthesis. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of N-Methoxy-N,6-dimethylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-Methoxy-N,6-dimethylnicotinamide, a notable Weinreb amide derivative of 6-methylnicotinic acid, serves as a critical intermediate in contemporary organic synthesis, particularly in the preparation of complex ketones. Its unique structural attributes, which facilitate controlled acylation reactions, have positioned it as a valuable building block in the synthesis of pharmacologically active molecules, including its role as a key intermediate for the selective COX-2 inhibitor, Etoricoxib.[1] This guide provides a comprehensive exploration of the known physical and chemical properties of this compound. It is designed to furnish researchers, medicinal chemists, and process development scientists with the essential technical data required for its effective handling, characterization, and application in synthetic workflows. This document amalgamates available data on its structural and molecular characteristics, spectral signatures, and solubility, while also presenting a detailed experimental protocol for its synthesis and characterization, thereby ensuring a foundation of scientific integrity and practical utility.

Introduction and Chemical Identity

This compound, identified by the CAS Number 221615-71-0, is a substituted pyridine derivative.[2] As a Weinreb amide, its N-methoxy-N-methylamide functionality is specifically engineered to react with organometallic reagents in a controlled manner to yield ketones, arresting the reaction at the ketone stage and preventing the formation of tertiary alcohol byproducts that are common in reactions with other carboxylic acid derivatives. This reactivity profile makes it a highly strategic intermediate in multi-step synthetic pathways where precise control over carbonyl chemistry is paramount.

The structural integrity and purity of this compound are foundational to the success of subsequent synthetic transformations. Therefore, a thorough understanding of its physicochemical properties is not merely academic but a practical necessity for its effective utilization in research and development.

Molecular and Physical Properties

A summary of the core molecular and known physical properties of this compound is presented in the table below. It is important to note that while some properties are well-documented, others, such as the boiling point and a precise melting point, are not extensively reported in the available scientific literature.

| Property | Value | Source |

| IUPAC Name | N-Methoxy-N,6-dimethylpyridine-3-carboxamide | - |

| CAS Number | 221615-71-0 | [2] |

| Molecular Formula | C₉H₁₂N₂O₂ | - |

| Molecular Weight | 180.21 g/mol | - |

| Physical State | Yellow oil | [3] |

| Solubility | Soluble in common organic solvents such as chloroform (CDCl₃). | Inferred from NMR data[3] |

| Boiling Point | Not reported in cited literature. | - |

| Melting Point | Not applicable (liquid at room temperature). | [3] |

Spectral and Chromatographic Characterization

The definitive identification and purity assessment of this compound relies on a combination of spectroscopic and chromatographic techniques. The following sections detail the expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a primary tool for the structural elucidation of this compound. The spectrum provides characteristic signals for the protons on the pyridine ring and the methyl and methoxy groups.

Expected ¹H NMR Data: A study by Li, W., et al. (2018) reports the following ¹H NMR spectral data for this compound.[3]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.70 | s | - | 1H (H-2 of pyridine ring) |

| 7.79 | dd | 8.1, 2.2 | 1H (H-4 of pyridine ring) |

| 7.07 | d | 8.1 | 1H (H-5 of pyridine ring) |

| 3.55 | s | - | 3H (N-OCH₃) |

| 3.35 | s | - | 3H (N-CH₃) |

| 2.58 | s | - | 3H (C6-CH₃) |

Solvent: CDCl₃, Frequency: 400 MHz

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The most prominent of these would be the strong carbonyl (C=O) stretch of the amide, typically observed in the range of 1630-1680 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the aromatic and methyl groups, C-N stretching, and C-O stretching vibrations.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound, based on established procedures.

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of 6-methylnicotinic acid with N,O-dimethylhydroxylamine hydrochloride. This reaction is a well-established method for the formation of Weinreb amides.[5]

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 6-methylnicotinic acid (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.0 eq.).

-

Addition of Coupling Agents: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC•HCl, 1.2 eq.) and 1-hydroxybenzotriazole monohydrate (HOBt•H₂O, 1.2 eq.). The use of HOBt is crucial to suppress potential side reactions and improve the efficiency of the coupling.

-

Base Addition: Add a suitable organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.5 eq.), dropwise to the reaction mixture. The base neutralizes the hydrochloride salt of the amine and facilitates the amide bond formation.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a yellow oil, can be purified by column chromatography on silica gel if necessary.[3]

Characterization Workflow

The following workflow outlines the standard procedures for the characterization of the synthesized this compound.

Caption: Analytical workflow for this compound.

Safety and Handling

While a specific material safety data sheet (MSDS) for this compound is not widely available, standard laboratory safety precautions for handling chemical reagents should be observed. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a pivotal synthetic intermediate with well-defined structural and spectral properties. This guide has consolidated the available data to provide a detailed overview of its chemical identity, physical characteristics, and the experimental procedures for its synthesis and characterization. The provided ¹H NMR data serves as a reliable reference for its identification. While some physical properties like the boiling point remain to be formally documented, the information presented herein offers a robust foundation for scientists and researchers working with this versatile Weinreb amide.

References

-

A Convenient Synthesis of the Key Intermediate of Selective COX-2 Inhibitor Etoricoxib. (2017). ResearchGate. [Link]

-

Development of New Process for the Synthesis of Intermediates of Etoricoxib, Pioglitazone and Niacin. (n.d.). ResearchGate. [Link]

- EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.).

-

Very efficient process for preparing an intermediate of etoricoxib. (2014). Justia Patents. [Link]

-

Synthesis method of etoricoxib. (n.d.). Patsnap. [Link]

- WO2023227946A1 - Tyk2 inhibitors and uses thereof. (n.d.).

- US8658641B2 - Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections. (n.d.).

-

Organocatalytic Desymmetrization Reactions: Catalyst-Controlled Enantio-, Atropo- and Diastereotopic Group Selection for the. (n.d.). AMS Dottorato. [Link]

-

(12) United States Patent. (n.d.). Googleapis.com. [Link]

-

Structure-Activity Relationship Studies of Tolfenpyrad Reveal Subnanomolar Inhibitors of Haemonchus contortus Development. (2018). SciSpace. [Link]

-

(12) United States Patent (10) Patent No.: US 8,658,641 B2. (n.d.). Googleapis.com. [Link]

-

N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE, CasNo.221615-71-0. (n.d.). Molbase. [Link]

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE, CasNo.221615-71-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. scispace.com [scispace.com]

- 4. US8658641B2 - Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections - Google Patents [patents.google.com]

- 5. amsdottorato.unibo.it [amsdottorato.unibo.it]

An In-Depth Technical Guide to the Synthesis and Characterization of N-Methoxy-N,6-dimethylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Methoxy-N,6-dimethylnicotinamide, a key intermediate in the synthesis of various pharmaceutical compounds. This document details a robust synthetic pathway, outlines critical experimental protocols, and describes the analytical techniques required for the thorough characterization of the final product. The causality behind experimental choices is explained, ensuring a deep understanding of the process. This guide is intended to be a self-validating system for researchers and drug development professionals, providing the necessary information to replicate and validate the synthesis and characterization of this important molecule.

Introduction: The Significance of this compound

This compound, a specialized Weinreb amide, has garnered significant attention in the field of medicinal chemistry. Its utility primarily stems from its role as a stable and versatile precursor for the synthesis of ketones. The N-methoxy-N-methylamide functionality allows for the controlled addition of organometallic reagents to the carbonyl group, preventing the over-addition that often plagues reactions with more reactive acylating agents. This controlled reactivity is paramount in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).

One of the most notable applications of this compound is as a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain.[1][2][3] The structural integrity and purity of this intermediate are critical for the successful and efficient production of the final drug substance. This guide, therefore, aims to provide a detailed and practical framework for its synthesis and rigorous characterization.

Synthetic Strategy: The Weinreb Amide Approach

The synthesis of this compound is most effectively achieved through the formation of a Weinreb amide from 6-methylnicotinic acid. The Weinreb amide synthesis is a well-established and reliable method for the preparation of ketones and aldehydes.[3] The core of this strategy involves the activation of the carboxylic acid group of 6-methylnicotinic acid, followed by its reaction with N,O-dimethylhydroxylamine.

Mechanistic Insights

The success of the Weinreb amide synthesis hinges on the stability of the tetrahedral intermediate formed upon nucleophilic attack on the amide carbonyl. The nitrogen- and oxygen-bound methyl groups of the N,O-dimethylhydroxylamine moiety play a crucial role in stabilizing this intermediate through chelation with the metal cation of the organometallic reagent. This chelation prevents the collapse of the intermediate and subsequent second addition of the nucleophile, thus avoiding the formation of tertiary alcohol byproducts.

The overall synthetic transformation can be visualized as follows:

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 6-Methylnicotinic Acid | ≥98% | Commercially Available |

| Thionyl Chloride (SOCl₂) | Reagent Grade | Commercially Available |

| N,O-Dimethylhydroxylamine Hydrochloride | ≥98% | Commercially Available |

| Pyridine | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | |

| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available |

Synthesis of this compound

Step 1: Activation of 6-Methylnicotinic Acid

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 6-methylnicotinic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

-

Slowly add thionyl chloride (1.2 eq) to the slurry at 0 °C (ice bath).

-

After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. The resulting solid is the 6-methylnicotinoyl chloride intermediate.

Step 2: Formation of the Weinreb Amide

-

In a separate flame-dried round-bottom flask under an inert atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C and slowly add anhydrous pyridine (2.2 eq). Stir the mixture for 15-20 minutes at 0 °C.

-

Dissolve the 6-methylnicotinoyl chloride intermediate from Step 1 in anhydrous DCM.

-

Slowly add the solution of the acyl chloride to the N,O-dimethylhydroxylamine/pyridine mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

Step 3: Work-up and Purification

-

Upon completion of the reaction, quench the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.

Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methyl group at the 6-position, and the N-methoxy and N-methyl groups of the amide. Due to restricted rotation around the amide C-N bond, the signals for the N-methoxy and N-methyl protons may appear as broad singlets at room temperature.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals to identify include the carbonyl carbon of the amide, the carbons of the pyridine ring, the methyl group carbon, and the N-methoxy and N-methyl carbons.

Expected ¹H and ¹³C NMR Data (in CDCl₃):

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridine-H | ~8.5 (s), ~7.8 (d), ~7.2 (d) | ~155, ~148, ~136, ~123, ~122 |

| -CH₃ (on ring) | ~2.6 (s) | ~24 |

| -N(OCH₃) | ~3.5 (s, broad) | ~61 |

| -N(CH₃) | ~3.3 (s, broad) | ~34 |

| C=O | - | ~169 |

4.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique. The expected molecular ion peak [M+H]⁺ for this compound (C₉H₁₂N₂O₂) would be approximately m/z 181.09.

4.1.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (amide) | ~1650 - 1680 |

| C-N stretch | ~1350 - 1450 |

| C-O stretch | ~1000 - 1100 |

| Aromatic C-H stretch | ~3000 - 3100 |

| Aliphatic C-H stretch | ~2850 - 2960 |

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and for preliminary purity assessment.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative technique used to determine the purity of the final product with high accuracy. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.

Conclusion

This technical guide has provided a comprehensive and practical framework for the synthesis and characterization of this compound. By following the detailed experimental protocols and employing the described analytical techniques, researchers and drug development professionals can confidently produce and validate this critical pharmaceutical intermediate. The mechanistic insights and explanations for experimental choices aim to foster a deeper understanding of the underlying chemistry, enabling troubleshooting and optimization of the process. The successful synthesis of high-purity this compound is a crucial step in the development of important therapeutic agents.

References

-

F.A.C.S. (2014). Very efficient process for preparing an intermediate of etoricoxib. Justia Patents. Retrieved from [Link]

- F.A.C.S. (2012). Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.

- F.A.C.S. (2015). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 3. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]

Methodological & Application

synthesis of ketones using N-Methoxy-N,6-dimethylnicotinamide

An In-Depth Guide to the Synthesis of Ketones using N-Methoxy-N,6-dimethylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of ketones utilizing this compound, a specialized Weinreb amide. We will delve into the underlying mechanism that ensures high selectivity, provide detailed, field-proven experimental protocols, and discuss the applications of this methodology, particularly within the context of medicinal chemistry and drug discovery.

The Underpinning Chemistry: The Weinreb-Nahm Advantage

The Weinreb-Nahm ketone synthesis, first reported in 1981, is a cornerstone of modern organic chemistry for the construction of carbon-carbon bonds to form ketones.[1] Its primary advantage over traditional methods, such as the addition of organometallic reagents to esters or acid chlorides, is the reliable prevention of "over-addition."[1][2] In other methods, the highly reactive ketone product can be attacked by a second equivalent of the nucleophile, leading to the formation of a tertiary alcohol as a significant byproduct.

The success of the Weinreb-Nahm synthesis hinges on the unique stability of the tetrahedral intermediate formed during the reaction. When an organometallic reagent (like a Grignard or organolithium reagent) adds to the N-methoxy-N-methylamide (Weinreb amide), a highly stable five-membered chelate is formed with the metal cation (e.g., MgX⁺ or Li⁺).[3][4] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup is performed.[3][4] This chelation effectively protects the carbonyl carbon from a second nucleophilic attack.

Reaction Mechanism

The mechanism proceeds in two distinct stages:

-

Nucleophilic Addition and Chelate Formation: The organometallic reagent attacks the amide carbonyl, forming a tetrahedral intermediate. The metal cation is coordinated by both the carbonyl oxygen and the methoxy oxygen, creating a stable five-membered ring.

-

Acidic Workup and Ketone Formation: Upon introduction of a proton source (e.g., aq. NH₄Cl or dilute HCl), the chelate is broken, and the intermediate collapses, eliminating the N-methoxy-N-methylamine salt to yield the desired ketone.[5]

Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.

The Reagent: this compound

This compound is a specialized Weinreb amide built upon a pyridine scaffold. This structure is of particular interest to medicinal chemists because the pyridine ring is a common "privileged scaffold" found in numerous FDA-approved drugs. The 6-methyl substituent can influence the electronic properties and steric environment of the pyridine ring, potentially impacting biological activity and metabolic stability.

This specific reagent is not commonly available off-the-shelf and is typically prepared from its corresponding carboxylic acid, 6-methylnicotinic acid.[6][7][8] The synthesis involves activating the carboxylic acid (e.g., by converting it to an acid chloride or using a peptide coupling agent) and reacting it with N,O-dimethylhydroxylamine hydrochloride.[3][9]

Application Protocol: Synthesis of (6-methylpyridin-3-yl)(phenyl)methanone

This protocol details a representative synthesis of an aryl-heterocyclic ketone using this compound and a Grignard reagent.

Experimental Workflow

Caption: Experimental workflow for ketone synthesis.

Materials and Reaction Parameters

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Notes |

| This compound | 180.21 | 1.0 | 1.0 | Substrate, must be dry. |

| Phenylmagnesium Bromide (3.0 M in Et₂O) | ~181.31 | 1.2 | 1.2 | Commercial solution; titrate prior to use for accuracy.[10] |

| Tetrahydrofuran (THF), anhydrous | 72.11 | ~10 mL | - | Solvent, must be anhydrous and inhibitor-free. |

| Saturated Aqueous NH₄Cl | - | ~10 mL | - | For quenching the reaction. |

| Ethyl Acetate (EtOAc) | 88.11 | ~60 mL | - | Extraction solvent. |

| Brine (Saturated Aqueous NaCl) | - | ~20 mL | - | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) or MgSO₄ | 142.04 | As needed | - | Drying agent. |

| Silica Gel | - | As needed | - | For column chromatography. |

| Argon or Nitrogen Gas | - | - | - | Inert atmosphere is critical for success.[11] |

Step-by-Step Methodology

-

Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of argon or nitrogen gas.

-

Reagent Addition: In the flask, dissolve this compound (1.0 mmol, 180 mg) in anhydrous THF (10 mL).

-

Cooling: Cool the resulting clear solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain a low temperature to prevent side reactions and potential collapse of the tetrahedral intermediate.[12][13]

-

Grignard Addition: Slowly add the phenylmagnesium bromide solution (1.2 mmol, 0.4 mL of 3.0 M solution) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise above -70 °C. Causality Note: Slow addition prevents localized warming and ensures the reaction remains controlled.

-

Reaction: Stir the reaction mixture at -78 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot in saturated NH₄Cl.

-

Quenching: After 1 hour, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) while the flask is still in the cold bath.

-

Workup: Remove the cold bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add ethyl acetate (20 mL), and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (6-methylpyridin-3-yl)(phenyl)methanone.

Troubleshooting and Key Considerations

-

No Reaction/Low Conversion: This is often due to inactive Grignard reagent or the presence of moisture. Ensure all glassware is rigorously dried and solvents are anhydrous.[11] The titer of commercial Grignard reagents should be checked periodically.

-

Formation of Biphenyl (from PhMgBr): This can occur if the reaction is exposed to oxygen. Maintaining a robust inert atmosphere is essential.

-

Formation of Tertiary Alcohol (Over-addition): While rare with Weinreb amides, this can occur if the reaction temperature is allowed to rise significantly, which can cause the chelated intermediate to collapse prematurely.[12] Maintain strict temperature control throughout the addition and stirring phases.

Applications in Research and Drug Development

The synthesis of functionalized aryl-heterocyclic ketones is of paramount importance in drug discovery. The product of this protocol, (6-methylpyridin-3-yl)(phenyl)methanone, serves as a versatile building block. The ketone functionality can be further elaborated through various chemical transformations, such as:

-

Reductive amination to form key amine scaffolds.

-

Wittig reactions to generate complex olefins.

-

Addition reactions to create chiral tertiary alcohols.

The pyridine core itself is a key pharmacophore that can engage in hydrogen bonding and other critical interactions with biological targets, making this synthetic method a valuable tool for generating novel molecular entities for screening and lead optimization campaigns.

References

- F.A. Berti, et al. (n.d.). and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides.

-

Berti, F. A., et al. (n.d.). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Chemical Communications (RSC Publishing). [Link]

-

ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

-

Unknown Author. (n.d.). Weinreb amides. Retrieved from [Link]

-

Chemproc. (2018). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI. [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Org. Synth. 2017, 94, 273. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Org. Synth. 2024, 101, 61-82. Retrieved from [Link]

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

-

Unknown Author. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

-

ResearchGate. (2021). What is the right reaction condition between Weinreb amide and vinyl lithium? Retrieved from [Link]

-

Fürstner, A., et al. (n.d.). Synthesis of the C3–C18 Fragment of Amphidinolides G and H. PMC - NIH. [Link]

-

Mátyus, P., et al. (n.d.). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. NIH. [Link]

-

Molbase. (n.d.). N-Methoxy-2,N-diMethyl-nicotinaMide | CAS No.469864-28-6 Synthetic Routes. Retrieved from [Link]

-

Unknown Author. (n.d.). Weinreb Amides in Organic Synthesis. ism2. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

-

Lee, J. I., et al. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. Retrieved from [Link]

-

O'Duill, M., et al. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. PMC - NIH. [Link]

-

Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry. [Link]

-

Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Weinreb amides [pubsapp.acs.org]

- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 6. 6-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 7. environmentclearance.nic.in [environmentclearance.nic.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. adichemistry.com [adichemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of the C3–C18 Fragment of Amphidinolides G and H - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: N-Methoxy-N,6-dimethylnicotinamide as a Precision Acylating Agent

Prepared by: Gemini Senior Application Scientist

For inquiries, please contact Gemini Technical Support.

Introduction and Scientific Context

In modern organic synthesis, particularly within pharmaceutical and agrochemical development, the precise formation of carbon-carbon bonds to create ketones is a fundamental transformation. Traditional methods involving the acylation of highly reactive organometallic reagents with acid chlorides or esters are often plagued by a critical side reaction: over-addition. This leads to the formation of tertiary alcohols, reducing the yield of the desired ketone and complicating purification.[1] The introduction of N-methoxy-N-methylamides, commonly known as Weinreb-Nahm amides, by Steven M. Weinreb and Steven Nahm in 1981, presented a transformative solution to this challenge.[1]

N-Methoxy-N,6-dimethylnicotinamide belongs to this powerful class of reagents. Its structure incorporates the core N-methoxy-N-methylamide functionality on a substituted pyridine ring. This unique arrangement allows it to act as a highly controlled and selective acylating agent. It reliably reacts with a single equivalent of a strong nucleophile, such as a Grignard or organolithium reagent, to deliver a ketone after workup, effectively shutting down the over-addition pathway.[1][2] This predictable reactivity makes it an invaluable tool for synthesizing complex molecules where functional group tolerance and high yields are paramount.[1][3]

This document provides a comprehensive guide to the application of this compound, detailing its mechanism of action, key advantages, and detailed protocols for its synthesis and use in ketone formation.

Mechanism of Action: The Key to Controlled Acylation

The remarkable selectivity of this compound stems from the formation of a stable tetrahedral intermediate upon nucleophilic attack.[2][3] Unlike the intermediate formed from an ester or acid chloride, which rapidly collapses and eliminates an alkoxide or chloride to form the ketone in solution, the Weinreb amide intermediate is stabilized by chelation.

The process unfolds as follows:

-

Nucleophilic Addition: An organometallic reagent (R'-M) adds to the carbonyl carbon of the Weinreb amide.

-

Chelation & Stabilization: The metal cation (e.g., MgX⁺ or Li⁺) is chelated by both the newly formed oxyanion and the adjacent N-methoxy oxygen atom. This forms a stable, five-membered cyclic intermediate.[1][4]

-

Low-Temperature Stability: This chelated intermediate is stable at low reaction temperatures (typically -78 °C to 0 °C) and does not collapse.[1][5] It effectively sequesters the product in a protected form, preventing it from reacting with a second equivalent of the organometallic reagent.

-

Hydrolytic Workup: Upon the addition of a mild acid (e.g., aqueous NH₄Cl or HCl) during workup, the chelate is broken, and the intermediate collapses to cleanly afford the desired ketone.

This mechanism ensures a 1:1 stoichiometry between the acylating agent and the nucleophile, leading to high yields of the ketone product.[4]

Sources

Application Note: Grignard Reaction Protocol for Ketone Synthesis using N-Methoxy-N,6-dimethylnicotinamide

Introduction: Overcoming the Challenge of Over-Addition in Ketone Synthesis

The synthesis of ketones through the acylation of organometallic reagents is a cornerstone of modern organic chemistry. However, traditional acylating agents like esters and acid chlorides are often plagued by a critical side reaction: over-addition. The ketone product formed is typically more reactive than the starting material, leading to a second nucleophilic attack by the organometallic reagent and the undesired formation of a tertiary alcohol.[1][2]

The Weinreb-Nahm ketone synthesis, developed in 1981, provides an elegant solution to this problem.[3] This method utilizes N-methoxy-N-methylamides, commonly known as Weinreb amides, as the acylating species. These amides react with Grignard or organolithium reagents to form a highly stable tetrahedral intermediate.[3][4] This stability prevents the premature collapse to a ketone and subsequent over-addition, ensuring that the reaction stops cleanly at the ketone stage after an acidic workup.[3] The reliability, mild conditions, and high chemoselectivity of this method have made it indispensable in complex molecule synthesis.[4][5]

This application note provides a detailed protocol for the Grignard reaction with a specific, functionalized heterocyclic substrate: N-Methoxy-N,6-dimethylnicotinamide . This substrate is a precursor to valuable 2-acyl-6-methylpyridine derivatives, which are common structural motifs in pharmaceutical agents.

The Mechanism: Key to Chemoselectivity

The success of the Weinreb-Nahm synthesis lies in the formation of a stable, five-membered chelated intermediate. Upon nucleophilic attack by the Grignard reagent on the amide carbonyl, a tetrahedral intermediate is formed. The magnesium halide (MgX) is coordinated by both the newly formed alkoxy oxygen and the N-methoxy oxygen.[3] This chelation stabilizes the intermediate, preventing the elimination of the N-methoxy-N-methylamine group until the reaction is quenched with acid.[3][4] This chelate effectively protects the carbonyl from a second nucleophilic attack.

Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.

Detailed Experimental Protocol

This protocol describes the reaction of a Grignard reagent (e.g., Phenylmagnesium Bromide) with this compound to yield 6-methyl-2-benzoylpyridine.

Materials and Reagents

| Reagent/Material | Grade | Notes |

| This compound | Synthesis Grade | Starting material. |

| Phenylmagnesium Bromide (PhMgBr) | 1.0 M in THF | Commercial solution is recommended. Can be prepared in situ. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | Essential for reaction success. Must be dry and free of peroxides.[6] |

| Saturated aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | For quenching the reaction. |

| Diethyl ether or Ethyl acetate | ACS Grade | For extraction. |

| Brine (Saturated aqueous NaCl) | Reagent Grade | For washing the organic phase. |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | For drying the organic phase. |

| Round-bottom flasks, magnetic stir bars, condenser | - | Must be oven- or flame-dried before use. |

| Septa, needles, syringes | - | For inert atmosphere transfers. |

| Inert gas supply (Nitrogen or Argon) | High Purity | To maintain anhydrous conditions. |

Step-by-Step Reaction Procedure

The following workflow outlines the complete process from setup to product isolation.

Caption: Experimental workflow for the Grignard reaction.

1. Preparation and Setup:

-

Oven-dry all glassware (a 250 mL round-bottom flask with a magnetic stir bar and a 100 mL addition funnel) at 120°C for at least 4 hours.

-

Assemble the glassware while still hot and allow it to cool to room temperature under a steady stream of nitrogen or argon. Equip the flask with a rubber septum.

2. Reaction Execution:

-

To the reaction flask, add This compound (e.g., 10.0 mmol, 1.0 equiv).

-

Using a dry syringe, add 100 mL of anhydrous THF to dissolve the amide.

-

Cool the flask to 0°C using an ice-water bath.

-

Slowly add Phenylmagnesium Bromide (1.0 M in THF, 12.0 mL, 12.0 mmol, 1.2 equiv) dropwise to the stirred solution over 20-30 minutes. A slight exotherm may be observed. Maintain the internal temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by TLC or LC-MS if desired.

3. Workup and Isolation:

-

Once the reaction is complete, cool the flask back to 0°C.

-

Cautiously quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous NH₄Cl solution.[7] Stir for 15 minutes until two clear layers form.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification:

-

The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure ketone product.

Key Reaction Parameters

The following table summarizes the critical quantitative parameters for this protocol. Adjustments may be necessary for different substrates or scales.

| Parameter | Value / Condition | Rationale |

| Stoichiometry (Grignard:Amide) | 1.1 - 1.5 equivalents | A slight excess of the Grignard reagent ensures complete consumption of the starting amide.[8] |

| Concentration | 0.1 - 0.5 M | A moderate concentration is typically effective. |

| Temperature | 0°C to Room Temperature | Low initial temperature controls the exotherm and maintains the stability of the intermediate. |

| Reaction Time | 1 - 4 hours | Varies by substrate; can be monitored by TLC for completion. |

| Solvent | Anhydrous THF | Ethereal solvents are required for Grignard reagent stability and solubility.[6] |

| Quenching Agent | Saturated aq. NH₄Cl | Provides a mildly acidic proton source to hydrolyze the chelate without causing acid-sensitive degradation. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive Grignard reagent (decomposed by moisture/air).- Wet solvent or glassware. | - Titrate the Grignard reagent before use.- Ensure all equipment is rigorously dried and the reaction is under inert gas. |

| Formation of Tertiary Alcohol (Over-addition) | - Reaction temperature was too high.- Prolonged reaction time at elevated temperature. | - Maintain low temperature (0°C or -78°C) during addition.- Quench the reaction soon after completion is observed. |

| Recovery of Starting Material | - Insufficient Grignard reagent.- Reaction time too short. | - Use a slight excess of the Grignard reagent (1.2 equiv).- Monitor by TLC and extend reaction time if necessary. |

References

- Weinreb ketone synthesis. Grokipedia.

- Weinreb Ketone Synthesis. TCI EUROPE N.V.

- N-METHOXY-N-METHYLAMIDES (WEINREB AMIDES) IN MODERN ORGANIC SYNTHESIS. Semantic Scholar.

- Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.

- Weinreb ketone synthesis. Wikipedia.

- Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega.

- Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry (RSC Publishing).

- Grignard Reaction (RMgX + Weinreb Amide). Common Organic Chemistry.

- Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Chemistry Portal.

- CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.

- Reactions of Grignard Reagents. Master Organic Chemistry.

- Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. The Royal Society of Chemistry.

- Grignard Reaction. Organic Chemistry Portal.

- A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbam

- 14 Formation and reaction of a Grignard reagent. University of Wisconsin-Madison Chemistry Department.

- Greener Grignard Reaction. Beyond Benign.

- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. beyondbenign.org [beyondbenign.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. pubs.rsc.org [pubs.rsc.org]

organolithium addition to N-Methoxy-N,6-dimethylnicotinamide

An In-Depth Guide to the Synthesis of Pyridinyl Ketones via Organolithium Addition to N-Methoxy-N,6-dimethylnicotinamide

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview and detailed protocol for the nucleophilic addition of organolithium reagents to this compound, a specialized Weinreb-Nahm amide. This reaction is a robust and highly selective method for the synthesis of functionalized pyridinyl ketones, which are valuable intermediates in pharmaceutical research and drug development. We will delve into the mechanistic underpinnings of the reaction's efficiency, provide a field-proven, step-by-step protocol, and address critical safety and operational considerations.

Theoretical Background: The Power of the Weinreb-Nahm Amide

The synthesis of ketones via the addition of highly reactive organometallic reagents (like organolithiums or Grignards) to carboxylic acid derivatives is often plagued by a significant side reaction: over-addition.[1] The initially formed ketone is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol.

The Weinreb-Nahm amide, or N-methoxy-N-methylamide, elegantly circumvents this issue. Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this functional group reacts with organolithium reagents to form a highly stable, five-membered chelated tetrahedral intermediate.[1][2][3] This stability is the cornerstone of the method's success. The intermediate does not collapse to the ketone until a deliberate acidic workup is performed, at which point any excess, highly basic organolithium reagent has already been quenched.[3] This prevents the undesired second addition, allowing for the clean isolation of the ketone product.[1][3]

The substrate in focus, this compound, incorporates this powerful functional group onto a nicotinamide scaffold. Nicotinamide derivatives are of significant interest in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] Therefore, the ability to selectively synthesize ketones from this scaffold provides a direct route to novel analogues for drug discovery programs.[4]

Reaction Mechanism

The reaction proceeds in two distinct phases: nucleophilic addition to form the stable intermediate, followed by acidic workup to release the ketone.

Caption: Mechanism of organolithium addition to a Weinreb amide.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high fidelity and reproducibility. Adherence to anhydrous and anaerobic conditions is paramount for success.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation | Notes |

| This compound | >98% Purity | N/A | Ensure it is dry before use. |

| Organolithium Reagent (e.g., n-BuLi, PhLi) | Titrated Solution | Acros, Aldrich | Use a freshly titrated or newly opened bottle. |

| Anhydrous Tetrahydrofuran (THF) | Dri-Solv™ or equiv. | N/A | Must be distilled over sodium or used from a solvent purification system.[6] |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | ACS Grade | N/A | Used for quenching the reaction. |

| Diethyl Ether or Ethyl Acetate | ACS Grade | N/A | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | N/A | For drying the organic layer. |

| Silica Gel | 230-400 mesh | N/A | For column chromatography.[6] |

Equipment Setup

-

Oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

-

Septa, needles, and syringes for anhydrous transfers.

-

Schlenk line or glovebox for maintaining an inert atmosphere (Nitrogen or Argon).[6]

-

Low-temperature cooling bath (Dry ice/acetone, -78 °C).

-

Standard glassware for workup and purification.

Step-by-Step Procedure

-

Reaction Setup: Assemble the flame- or oven-dried two-neck flask while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

-

Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq.) in anhydrous THF (approx. 0.1 M concentration).

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

-

Organolithium Addition: While vigorously stirring the cooled solution, slowly add the organolithium reagent (1.1-1.2 eq.) dropwise via syringe over 15-20 minutes.

-

Causality Insight: Slow addition is critical to dissipate the heat of reaction and prevent localized warming, which can lead to side reactions. The slight excess of the organolithium reagent ensures full consumption of the starting amide.

-

-

Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution dropwise at -78 °C. Allow the mixture to warm to room temperature.

-

Causality Insight: Quenching at low temperature safely neutralizes the excess, highly reactive organolithium reagent before it can react with the newly formed ketone upon warming.

-

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure ketone.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of pyridinyl ketones.

Safety Precautions: Handling Organolithium Reagents

Organolithium reagents are pyrophoric, meaning they can ignite spontaneously upon contact with air or moisture.[7] They are also corrosive. Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses with side shields or chemical splash goggles, and appropriate gloves (nitrile gloves are common, but check compatibility; some protocols recommend double-gloving or using neoprene/Viton® gloves).[8][9]

-

Inert Atmosphere: All transfers and reactions must be conducted under an inert atmosphere (nitrogen or argon) using proper air-free techniques (Schlenk line or glovebox).[7]

-

Work Area: Keep the work area (fume hood) clear of flammable solvents and combustible materials like paper towels.[10]

-

Emergency Preparedness: Do not work alone.[10] Ensure an appropriate fire extinguisher (Class D for metal fires, or a CO₂ extinguisher for solvent fires) is immediately accessible. Have a container of sand or powdered lime available to smother small fires.

-

Quenching Excess Reagent: Unused or excess organolithium reagents must be quenched safely. This can be done by slowly adding the reagent to a cooled, stirred solution of a proton source like isopropanol in an inert solvent.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive organolithium reagent (degraded). | Use a fresh bottle or titrate the solution before use. |

| Wet solvent or glassware. | Ensure all glassware is rigorously dried and use a high-quality anhydrous solvent. | |

| Reaction temperature too high. | Maintain the temperature at or below -78 °C during addition and reaction. | |

| Recovery of Starting Material | Insufficient organolithium reagent. | Use a slight excess (1.1-1.2 eq.) of the organolithium reagent. |

| Reagent added too quickly, leading to decomposition. | Add the reagent slowly and dropwise to the cooled solution. | |

| Formation of Tertiary Alcohol | Reaction warmed prematurely before quenching. | Ensure the reaction is quenched at low temperature before allowing it to warm. |

| Contamination with other reactive species. | Use high-purity starting materials and solvents. |

Applications in Drug Development and Medicinal Chemistry

The pyridinyl ketone products synthesized through this method are versatile platforms for further chemical elaboration. Ketones are key functional groups that can be transformed into a wide array of other moieties, including alcohols, amines, heterocycles, and complex carbon skeletons.[11] Given the prevalence of the nicotinamide core in biologically active molecules, this synthetic route provides medicinal chemists with a reliable tool to:

-